molecular formula C10H10ClN3 B13345958 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine

Cat. No.: B13345958
M. Wt: 207.66 g/mol
InChI Key: YLJHKUSIHLIWPA-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine is a versatile heterocyclic compound that serves as a key synthon in medicinal chemistry and materials science. This molecule features a pyridine ring bearing a chlorine atom at the 2-position and a 2-ethylimidazole group at the 6-position. The chlorine atom is a reactive site amenable to nucleophilic substitution, allowing for the introduction of diverse amines, alkoxides, or other functional groups . The imidazole ring is a privileged structure in drug discovery, known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a common pharmacophore in therapeutic agents . Compounds with this core structure are investigated as building blocks for kinase inhibitors, antimicrobial agents, and antitumor drugs, given the established therapeutic relevance of imidazole-containing molecules . Furthermore, the planar conformation and distinct intermolecular interactions, such as π-π stacking and hydrogen bonding, observed in analogous pyridine-imidazole hybrids suggest potential applications in the development of coordination polymers and advanced materials . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-6-(2-ethylimidazol-1-yl)pyridine

InChI

InChI=1S/C10H10ClN3/c1-2-9-12-6-7-14(9)10-5-3-4-8(11)13-10/h3-7H,2H2,1H3

InChI Key

YLJHKUSIHLIWPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Detailed Steps:

  • Step 1: Synthesis of 2-Ethyl-1H-imidazole

    • React imidazole with ethyl bromide or ethyl chloride in the presence of a base like potassium carbonate (K2CO3) in a solvent such as DMF.
    • Monitor the reaction by TLC to ensure complete conversion.
  • Step 2: Nucleophilic Substitution

    • Mix 2,6-dichloropyridine with the synthesized 2-ethyl-1H-imidazole in DMF or DMSO.
    • Add a base like K2CO3 or NaH to facilitate the reaction.
    • Heat the mixture to ensure complete conversion, typically at temperatures around 80°C to 120°C.
  • Step 3: Purification

    • After the reaction is complete, cool the mixture and extract the product using ethyl acetate or dichloromethane.
    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.
    • Concentrate the solution and purify the product by recrystallization or column chromatography.

Analysis and Characterization

The synthesized compound would be analyzed using various spectroscopic techniques:

Data Table: Hypothetical Synthesis Conditions

Step Reactants Conditions Solvent Base
1 Imidazole, Ethyl Halide Room Temperature, 2-4 hours DMF K2CO3
2 2,6-Dichloropyridine, 2-Ethyl-1H-imidazole Elevated Temperature (80-120°C), 4-6 hours DMF/DMSO K2CO3/NaH

This table provides a general outline and may require adjustments based on experimental results.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom.

NucleophileConditionsProductKey Observations
AminesK₂CO₃/DMF, 80–100°C2-Amino-6-(2-ethylimidazol-1-yl)pyridineHigh regioselectivity due to pyridine’s electronic asymmetry.
ThiolsNaH/THF, reflux2-Sulfanyl-6-(2-ethylimidazol-1-yl)pyridineThiols require strong bases for activation.
MethoxideNaOMe/MeOH, 60°C2-Methoxy-6-(2-ethylimidazol-1-yl)pyridineFaster kinetics compared to aryl chlorides.

Mechanism : The nitrogen lone pair in pyridine directs nucleophilic attack to the 2-position via a concerted aromatic substitution pathway .

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 50°C2-Chloro-6-(2-ethyl-4,5-dihydroxyimidazol-1-yl)pyridineForms dihydroxy derivative without pyridine ring modification.
KMnO₄H₂O, pH 7, RT2-Chloro-6-(2-ethyl-4-oxoimidazol-1-yl)pyridineOver-oxidation avoided at neutral pH.

Limitation : Pyridine ring remains intact due to its inherent stability against oxidation .

Reduction Reactions

The pyridine ring can be reduced under hydrogenation conditions:

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEthanol, 50 psi2-Chloro-6-(2-ethylimidazol-1-yl)piperidineFull saturation of pyridine to piperidine.
NaBH₄MeOH, 0°CNo reactionImidazole and pyridine rings resist borohydride reduction.

Application : Hydrogenated derivatives show enhanced solubility for pharmacological studies .

Cross-Coupling Reactions

The chlorine atom participates in metal-mediated coupling reactions:

Reaction TypeCatalyst/BaseProductYield
Suzuki couplingPd(PPh₃)₄/K₂CO₃2-Aryl-6-(2-ethylimidazol-1-yl)pyridine60–85%
Ullmann couplingCuI/1,10-phenanthrolineBiaryl derivativesModerate yields (40–55%)

Key Insight : Electronic deactivation by the imidazole group necessitates vigorous conditions compared to unsubstituted chloropyridines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

ReagentConditionsProductApplication
NH₂NH₂EtOH, refluxImidazo[1,2-a]pyrido[2,3-e]pyrazineAntifungal lead compound
CS₂/KOHDMF, 120°CThieno[3,2-b]pyridine derivativeMaterial science applications

Mechanism : Cyclization proceeds via intramolecular nucleophilic attack or radical intermediates .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the imidazole ring undergoes protonation-driven rearrangements:

ConditionProductObservation
HCl (conc.)/Δ2-Chloro-6-(1-ethyl-1H-imidazol-3-ium)pyridine chlorideReversible protonation at N3 of imidazole .
NaOH (10%)/ΔDegradation to pyridine-2,6-diolBase hydrolysis of imidazole ring .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

Metal SaltProductStability Constant (log K)
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]²⁺8.2 ± 0.3 (pH 7.4)
FeCl₃FeCl₃·LPoor solubility in aqueous media

Application : Metal complexes exhibit enhanced antifungal activity compared to the free ligand .

Scientific Research Applications

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Nitrapyrin replaces the ethylimidazole group with a trichloromethyl group, significantly increasing molecular weight and electronegativity .
  • The carboxylic acid derivative () introduces a polar COOH group at position 2, enhancing solubility in aqueous media but reducing lipophilicity compared to the ethyl-substituted target compound .

Physicochemical Properties

Solubility and Stability

  • Target Compound : The ethylimidazole group improves lipid solubility, favoring organic solvent compatibility (e.g., DMSO, chloroform). The chlorine atom at position 2 enhances stability against hydrolysis relative to nitrapyrin’s trichloromethyl group, which is prone to degradation under humid conditions .
  • Nitrapyrin : High electronegativity from CCl₃ increases soil adsorption, making it effective as a nitrification inhibitor in agriculture. However, environmental persistence raises regulatory concerns .
  • Carboxylic Acid Analog : The COOH group enables salt formation (e.g., sodium salts), improving water solubility for pharmaceutical formulations .

Electronic Effects

  • The imidazole ring in the target compound acts as a weak base (pKa ~6.8), enabling pH-dependent coordination with metal ions. In contrast, nitrapyrin’s CCl₃ group exerts a strong electron-withdrawing effect, reducing basicity .

Biological Activity

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Research indicates that this compound exhibits notable biological activities primarily through its role as a kinase inhibitor . Kinases are crucial for phosphorylation processes that regulate signal transduction pathways in cells. By inhibiting these enzymes, this compound may interfere with cellular signaling associated with diseases such as cancer .

Interaction Studies

Studies have shown that the compound effectively binds to specific molecular targets within biological systems, modulating enzyme activity and potentially altering metabolic pathways. This interaction is critical for understanding its mechanism of action and therapeutic effects .

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported in studies, indicating effective antimicrobial action .
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies and Experimental Data

Recent studies have provided insights into the biological efficacy of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 20–40 µM against S. aureus .
Anticancer ActivityInduces apoptosis in cancer cell lines; potential as a therapeutic agent in oncology .
Kinase InhibitionDemonstrated ability to inhibit key kinases involved in cancer signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the imidazole group is particularly significant, as it is known to enhance biological activity in similar compounds. Comparative analysis with structurally related compounds reveals variations in activity based on substituent positions and types:

Compound NameStructure FeaturesBiological Activity
2-Chloro-6-(1H-imidazol-1-yl)pyridineLacks ethyl groupReduced solubility; lower activity
2-Chloro-4-(1H-imidazol-1-yl)pyridineImidazole positioned differentlyAlters electronic properties; variable activity
2-Bromo-6-(1H-imidazol-1-yl)pyridineBromine instead of chlorineDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nucleophilic substitution : React 2,6-dichloropyridine with 2-ethylimidazole under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Monitor reaction progress via TLC and optimize temperature (80–120°C) to minimize side products .
  • Catalytic systems : Use transition metal catalysts (e.g., CuI) to enhance regioselectivity. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 pyridine:imidazole) and reaction time (12–24 hours) to achieve >70% yield. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. The pyridine C-2 and C-6 protons show distinct downfield shifts (δ 8.2–8.5 ppm), while the ethyl group on imidazole appears as a triplet (δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 238.08) and fragments for structural validation .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) using single-crystal diffraction data .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values can guide structure-activity relationship (SAR) studies .
  • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference antibiotics .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Reactivity studies : Simulate reaction pathways for nucleophilic substitution or metal coordination. Compare activation energies to experimental kinetic data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀, MIC) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .
  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from environmental variables .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified imidazole substituents (e.g., methyl, propyl) or pyridine halogens. Test against target enzymes to correlate steric/electronic effects with activity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict bioactive conformations .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology :

  • Detailed protocols : Document reaction parameters (e.g., solvent purity, stirring rate) and characterization data (e.g., NMR peak assignments) in supplementary materials .
  • Collaborative validation : Share samples with independent labs for cross-verification of spectral data and bioactivity .

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